molecular formula C10H10N2O B578198 1-Methoxyisoquinolin-7-amine CAS No. 1374652-02-4

1-Methoxyisoquinolin-7-amine

Cat. No. B578198
M. Wt: 174.203
InChI Key: BPOVWGNHGXTZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is an isoquinoline derivative, which is a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .


Molecular Structure Analysis

The molecular structure of 1-Methoxyisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety, with a methoxy group attached to the 1-position and an amine group attached to the 7-position .


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse. For instance, the Mitsunobu reaction has been extended to include amine nucleophiles to form C–N bonds .


Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-7-amine has a molecular weight of 202.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has been dedicated to developing synthesis techniques for methoxylated isoquinoline derivatives, showcasing their importance in medicinal chemistry and drug development. For example, a study on the synthesis of 8-bromoisoquinolines provided insights into the formation mechanisms of complex isoquinoline structures, highlighting the versatility of these compounds in chemical synthesis (Armengol, Helliwell, & Joule, 2000). Similarly, novel methods for introducing a methyl group at C1 of isoquinolines have been developed, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).

Bioactivity and Pharmacological Applications

  • Biological Sensing and Imaging : Derivatives of 1-Methoxyisoquinolin-7-amine, such as tris(2-pyridylmethyl)amine-based fluorescent ligands, have been developed for Zn²⁺ sensing, which is crucial for biochemical studies and fluorescence microscopy in living cells (Mikata et al., 2014). These compounds exhibit strict Zn²⁺/Cd²⁺ selectivity, making them valuable tools for studying zinc's role in biological systems.
  • Neurological and Pharmacological Effects : The methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity to apamin-sensitive Ca²⁺-activated K⁺ channels, indicating their potential in neurological research and drug development (Graulich et al., 2006). Additionally, the antidepressant-like effect of specific isoquinoline derivatives has been explored, revealing their action through the modulation of neurotransmitter levels, suggesting potential applications in treating depression (Dhir & Kulkarni, 2011).

Cytotoxicity and Antitumor Activity

  • Anticancer Properties : Isoquinoline alkaloids isolated from natural sources, like marine sponges, have shown cytotoxic activities against various human tumor cell lines, highlighting the potential of these compounds in cancer research (Rashid, Gustafson, & Boyd, 2001). Research into synthetic isoquinoline derivatives has also demonstrated significant cytotoxic activity, offering new avenues for anticancer drug development (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety And Hazards

Aromatic amines, such as 1-Methoxyisoquinolin-7-amine, can significantly harm human health and the environment . They can cause glaucopsia, a condition related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .

Future Directions

The future directions of research on 1-Methoxyisoquinolin-7-amine and other isoquinoline derivatives are promising. They are being studied for their potential applications in the development of new antipsychotics and their role in human trace amine-associated receptor 1 activation .

properties

IUPAC Name

1-methoxyisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOVWGNHGXTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxyisoquinolin-7-amine

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